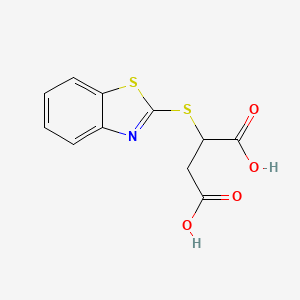

2-(1,3-Benzothiazol-2-ylthio)succinic acid

Descripción

Significance within Organic and Medicinal Chemistry

In the field of organic synthesis, 2-(1,3-Benzothiazol-2-ylthio)succinic acid serves as a versatile building block. myskinrecipes.com The carboxylic acid groups can be readily modified to form esters, amides, and other derivatives, while the benzothiazole (B30560) ring can undergo various substitution reactions. This allows for the creation of a diverse library of compounds with tailored properties.

The true significance of this compound, however, lies in its potential as a bioactive molecule. The benzothiazole nucleus is a well-established pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. pharmacyjournal.in Derivatives of benzothiazole are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. pharmacyjournal.in The succinic acid component, a key intermediate in the citric acid cycle, can enhance the solubility and bioavailability of the molecule and may also contribute to its biological activity.

Relevance of Benzothiazole-Succinic Acid Hybrid Scaffolds

The design of hybrid molecules, which combine two or more pharmacophores, is a well-established strategy in drug discovery aimed at developing compounds with enhanced efficacy and novel mechanisms of action. The benzothiazole-succinic acid hybrid scaffold is a prime example of this approach.

The benzothiazole moiety provides a rigid and aromatic core that can interact with biological targets through various non-covalent interactions, such as pi-stacking and hydrogen bonding. The thioether linkage offers conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The succinic acid portion, with its two carboxylic acid groups, can act as a hydrogen bond donor and acceptor, and can also chelate metal ions, which is a crucial aspect of the mechanism of action for some enzymes.

While specific biological activity data for this compound is not extensively documented in publicly available literature, the activities of closely related benzothiazole-thioether derivatives provide a strong indication of its potential. For instance, various derivatives have demonstrated significant antimicrobial and anticancer activities.

Table 1: Representative Biological Activities of Benzothiazole-Thioether Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential biological activities of this class of molecules. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency. IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, with lower values indicating greater potency.

| Compound Class | Activity Type | Organism/Cell Line | Measured Value |

|---|---|---|---|

| Benzothiazole-thioacetamide derivatives | Antibacterial | Staphylococcus aureus | MIC: 3.12 µg/mL |

| Benzothiazole-thioacetamide derivatives | Antibacterial | Escherichia coli | MIC: 25 µg/mL |

| Benzothiazole-thioether derivatives | Anticancer | HCT116 (Colon Cancer) | IC50: 0.00005 µM/ml |

| Benzothiazole-thioether derivatives | Anticancer | HCT116 (Colon Cancer) | IC50: 0.00012 µM/ml |

Historical Context of Research on Thioether and Heterocyclic Compounds

The exploration of heterocyclic compounds, organic molecules containing rings with at least one atom that is not carbon, has been a cornerstone of medicinal chemistry for over a century. The discovery of the therapeutic properties of naturally occurring alkaloids, many of which are heterocyclic, spurred the synthesis of a vast number of synthetic heterocyclic compounds. Today, a significant majority of pharmaceuticals contain at least one heterocyclic ring.

Thioethers, organic compounds containing a C-S-C bond, have also played a crucial role in the development of new drugs. The sulfur atom in a thioether linkage can participate in various interactions with biological targets and can also influence the metabolic stability of a molecule. The combination of a heterocyclic ring with a thioether linkage is a common structural motif in many biologically active compounds.

The historical development of both heterocyclic and thioether chemistry has provided the foundational knowledge and synthetic methodologies that now enable the rational design and synthesis of complex molecules like this compound. The ongoing research into this and related compounds is a continuation of a long and fruitful tradition of exploring the chemical space of these important classes of molecules in the quest for new and improved therapeutic agents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95154-01-1 |

| Molecular Formula | C11H9NO4S2 |

| Molecular Weight | 283.32 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 172-173 °C |

| Boiling Point | 456.6 °C at 760 mmHg |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDSXENYLDIORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888625 | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95154-01-1 | |

| Record name | (2-Benzothiazolylthio)succinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95154-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzothiazol-2-ylthio)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,3 Benzothiazol 2 Ylthio Succinic Acid and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies provide efficient routes to 2-(1,3-benzothiazol-2-ylthio)succinic acid and its analogues by creating a direct linkage between the thiol group of benzothiazole-2-thiol and a four-carbon dicarboxylic acid component.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of this target compound, typically involving the reaction of a nucleophilic sulfur atom from benzothiazole-2-thiol with an electrophilic carbon atom in a succinic acid precursor. This approach has been reported to achieve yields as high as 85%.

A prominent example of nucleophilic substitution for the synthesis of this compound is the reaction between benzothiazole-2-thiol and maleic anhydride (B1165640). In this reaction, the thiol group of benzothiazole-2-thiol acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This is followed by the ring-opening of the anhydride to form the final product. The reaction is typically facilitated by a base, such as triethylamine, which deprotonates the thiol to form a more potent thiolate nucleophile.

The general reaction scheme is as follows: Benzothiazole-2-thiol + Maleic Anhydride → this compound

Key reagents for this reaction include:

Benzothiazole-2-thiol

Maleic anhydride

A suitable base (e.g., triethylamine)

An appropriate solvent (e.g., dichloromethane (B109758) or toluene)

The efficiency of the synthesis of this compound via nucleophilic substitution is highly dependent on the reaction conditions. Several factors can be fine-tuned to maximize the yield and purity of the product.

Recent advancements have explored methods to reduce reaction times and improve energy efficiency. For instance, microwave-assisted synthesis has been shown to significantly shorten the reaction duration. The choice of solvent is also critical, with solvents like dichloromethane (DCM) or toluene (B28343) being commonly employed. Purification of the final product can often be achieved through recrystallization, a technique effective in removing unreacted starting materials.

| Parameter | Condition | Impact on Reaction |

|---|---|---|

| Temperature | Varied (Room temperature to reflux) | Affects reaction rate and selectivity. |

| Solvent | Dichloromethane (DCM) or Toluene | Influences solubility of reactants and reaction pathway. |

| Base | Triethylamine | Facilitates the formation of the thiolate nucleophile. |

| Purification | Recrystallization | Effective for removing impurities. |

Michael Addition Pathways

Michael addition reactions offer an alternative and effective route for the formation of the C-S bond in this compound. This pathway involves the 1,4-conjugate addition of the sulfur nucleophile from benzothiazole-2-thiol to an α,β-unsaturated dicarboxylic acid or its derivative. This method has been reported to provide yields of approximately 70%.

The reaction of benzothiazole-2-thiol with derivatives of fumaric acid, such as dimethyl fumarate (B1241708), is a key example of a Michael addition pathway. In this "thiol-ene" type reaction, the thiolate anion adds to the β-carbon of the electron-deficient alkene in the fumarate derivative.

A typical reaction involves:

Benzothiazole-2-thiol

Dimethyl fumarate

A base, such as potassium carbonate

A polar aprotic solvent, like dimethylformamide (DMF)

The use of a fumaric acid derivative avoids the need for a ring-opening step that is characteristic of the reaction with maleic anhydride.

| Methodology | Typical Yield | Key Reactants | Common Base | Solvent |

|---|---|---|---|---|

| Nucleophilic Substitution (with Maleic Anhydride) | ~85% | Benzothiazole-2-thiol, Maleic Anhydride | Triethylamine | Dichloromethane, Toluene |

| Michael Addition (with Dimethyl Fumarate) | ~70% | Benzothiazole-2-thiol, Dimethyl Fumarate | Potassium Carbonate | Dimethylformamide |

Condensation and Esterification Routes

Traditional synthetic routes to this compound and its derivatives often rely on condensation and esterification reactions. These methods are foundational in organic synthesis and provide reliable pathways to the target structures.

The most direct method for synthesizing this compound involves the reaction between a benzothiazole (B30560) derivative and a succinic acid precursor. This approach establishes the key thioether linkage between the benzothiazole ring and the succinic acid backbone.

A common strategy involves the reaction of 2-mercaptobenzothiazole (B37678) with a derivative of succinic acid. The thiol group on the benzothiazole acts as a nucleophile, attacking an electrophilic center on the succinic acid precursor to form the C-S bond. wpmucdn.com Alternatively, precursors such as 2-aminobenzothiazoles can be utilized in multi-step sequences. For instance, a general procedure involves the esterification of succinic acid to form diethyl succinate (B1194679), which is then refluxed with a substituted 2-aminobenzothiazole (B30445) to yield a benzothiazole derivative. researchgate.net The reaction conditions, including solvent, temperature, and the presence of a base or acid catalyst, are optimized to facilitate the thioether bond formation.

Established methods for creating the benzothiazole skeleton itself, which can then be coupled with the succinic acid moiety, often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids, esters, or acyl chlorides. ijper.org

Table 1: Examples of Precursors in Condensation Routes

| Benzothiazole Precursor | Succinic Acid Precursor | Resulting Linkage |

| 2-Mercaptobenzothiazole | Fumaric acid or Maleic acid | Thioether |

| 2-Aminobenzothiazole | Diethyl succinate | Amide (followed by transformation) |

| 2-Halobenzothiazole | Thiosuccinic acid | Thioether |

Advanced Synthetic Approaches and Chemical Transformations for Analogues

The development of novel benzothiazole-containing compounds often requires more sophisticated synthetic methods. These advanced approaches provide access to a wide array of analogues with diverse functionalities, offering improvements in yield, atom economy, and reaction conditions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, enabling the synthesis of a broad range of 2-substituted benzothiazole analogues. wpmucdn.com Catalysts based on palladium, copper, and nickel are frequently employed.

Palladium-catalyzed reactions have been developed for the oxidative C-H/C-H cross-coupling of benzothiazoles with other heterocycles like thiophenes and thiazoles. researchgate.netrsc.org A novel method for synthesizing benzothiazoles involves the palladium-catalyzed reaction of 2-bromoanilides with an alkyl thiolate, followed by cyclization to form the benzothiazole ring. acs.org

Copper-mediated aerobic C-H bond activation allows for the direct thiolation of benzothiazoles with various aryl or alkyl thiols, providing a one-step procedure that avoids the need for pre-halogenated precursors. wpmucdn.com This process often involves a Cu(I) salt, a nitrogen-based ligand such as 2,2′-bipyridine, and a base. wpmucdn.com

Nickel-catalyzed cross-coupling reactions have also been utilized, for example, in the reaction of 2-methylthiobenzothiazole with aryl or alkenyl aluminum reagents to create 2-aryl or 2-alkenyl substituted benzothiazoles. dntb.gov.ua

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Benzothiazole Analogues

| Metal Catalyst | Coupling Partners | Reaction Type | Reference |

| Palladium(II) Acetate | Benzothiazole, Thiophene | Oxidative C-H/C-H Coupling | researchgate.netrsc.org |

| Copper(I) Iodide | Benzothiazole, Thiophenol | C-H Activation/Thiolation | wpmucdn.com |

| Nickel Complex | 2-Methylthiobenzothiazole, Arylboronic Acid | C-S Bond Cleavage/Cross-Coupling | dntb.gov.ua |

| Pd₂(dba)₃/Xantphos | 2-Bromoanilide, Alkyl Thiolate | Thiol Cross-Coupling | acs.org |

Modern synthetic chemistry increasingly focuses on direct C-H activation to streamline synthesis and reduce waste. wpmucdn.com Transition-metal mediated C-H bond activation is a powerful tool for the functionalization of heteroarenes. researchgate.net Palladium-catalyzed intramolecular C-H activation has been used to form a C-S bond in the synthesis of fused heterocyclic systems like pyrazolo[5,1-b]benzothiazoles. rsc.org

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a green and efficient strategy. organic-chemistry.orgbohrium.com An aerobic, visible-light-driven photoredox catalytic method has been developed for synthesizing 2-substituted benzothiazoles. organic-chemistry.org This reaction proceeds through the radical cyclization of thioanilides, featuring C-H functionalization and C-S bond formation. organic-chemistry.orgbohrium.com The process uses a Ruthenium-based catalyst, with molecular oxygen as the terminal oxidant, generating water as the only byproduct. organic-chemistry.orgbohrium.com This approach avoids harsh reagents and high temperatures, offering a sustainable alternative to traditional methods. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular complexity. rroij.com This strategy is particularly attractive for generating libraries of structurally diverse compounds.

One-pot, three-component reactions have been developed for the synthesis of benzothiazole analogues. For example, a reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425) can produce benzothiazole derivatives. mdpi.com Another MCR involves heating a mixture of 2-amino-6-nitrobenzothiazole (B160904) and bismethylthio methylene (B1212753) malononitrile (B47326) with various amines, phenols, or active methylene compounds to produce fused pyrimido[2,1-b] organic-chemistry.orgbenzothiazole systems. rroij.com Similarly, a series of benzothiazin-4-ones were synthesized in good yields via a one-pot reaction of an amine, an aldehyde, and thiosalicylic acid. nih.gov

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D spatial arrangement of atoms) is crucial in the synthesis of complex molecules. For analogues of this compound, this is particularly relevant for substitutions on the benzothiazole ring and for controlling the stereochemistry at the chiral center of the succinic acid moiety.

Advanced catalytic systems have been shown to control the site of reaction on heterocyclic compounds. For instance, copper-catalyzed methods for the cross-coupling of N-H heterocycles with substrates bearing benzylic C-H bonds can achieve excellent N-site selectivity (regioselectivity) based on the choice of co-catalytic additives. nih.gov While specific examples for the stereoselective synthesis of this compound are not detailed in the reviewed literature, the principles of asymmetric synthesis could be applied. This would involve using chiral catalysts, chiral auxiliaries, or stereochemically pure starting materials to control the configuration of the stereocenter on the succinic acid portion of the molecule.

Biological Activity Profiles of 2 1,3 Benzothiazol 2 Ylthio Succinic Acid and Its Derivatives

Antimicrobial Activity Investigations

The rise of drug-resistant pathogens poses a significant global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of 2-(1,3-benzothiazol-2-ylthio)succinic acid have demonstrated considerable potential in this area, exhibiting efficacy against a range of bacteria and fungi, inhibiting the formation of resilient microbial biofilms, and modulating key bacterial enzymes.

Antibacterial Efficacy Against Drug-Resistant Strains

Derivatives of the benzothiazole (B30560) scaffold have shown notable antibacterial activity against various drug-resistant bacterial strains. For instance, certain 2-mercaptobenzothiazole (B37678) derivatives have been identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA).

One study highlighted two derivatives, designated as compounds 2e and 2l, which exhibited significant antibacterial effects against the MRSA strain N4112910. scielo.br Compound 2e, in particular, was more active against the N4112910 strain than the N4120032 strain, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL and 16 µg/mL, respectively. scielo.br Further testing on a vancomycin-intermediate resistant S. aureus (VISA) strain, NRS52, revealed that compound 2e had a MIC value of 8 µg/mL, comparable to the reference drug vancomycin (B549263). evitachem.com These findings suggest that such compounds could be valuable candidates for developing new treatments for infections caused by resistant staphylococcal strains.

The following table summarizes the antibacterial activity of selected 2-mercaptobenzothiazole derivatives against resistant S. aureus strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2e | MRSA N4112910 | 8 |

| 2l | MRSA N4112910 | Not specified |

| 2e | MRSA N4120032 | 16 |

| 2e | VISA NRS52 | 8 |

Antifungal Properties and Associated Mechanisms

The benzothiazole core is a key pharmacophore in the development of new antifungal agents. google.com Derivatives have shown a broad spectrum of activity against various fungal pathogens, including those resistant to existing therapies. researchgate.net

One area of research has focused on modifying existing benzothiazole derivatives to expand their antifungal spectrum and improve solubility. For example, by altering the scaffold and side chain of a potent N-Myristoyltransferase (NMT) inhibitor, FTR1335, which was initially only active against Candida albicans, researchers developed new derivatives with a significantly broader range of activity. nih.gov One such derivative, compound 6m, demonstrated good inhibitory activity against a wide array of fungal pathogens, including systemic fungi and dermatophytes. nih.gov Notably, its activity against Cryptococcus neoformans and Candida glabrata surpassed that of the commonly used antifungal drug, fluconazole. nih.gov Further studies in a Caenorhabditis elegans-Candida albicans infection model confirmed the in vivo antifungal activity of compound 6m, marking it as a promising lead for further optimization. nih.gov

Another study investigated benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. Many of these compounds showed remarkable inhibition against the tested fungi. Compound Ig, for instance, displayed EC50 values below 10 µg/mL against four types of fungi and below 2 µg/mL against Cercospora arachidicola, outperforming the commercial fungicide thifluzamide. Molecular simulation studies suggested that the mechanism of action involves hydrophobic interactions between the compounds and the SDH enzyme.

The table below presents the antifungal activity of a selected benzothiazole derivative.

| Compound | Fungal Species | Activity Metric | Value |

| 6m | Cryptococcus neoformans | - | Higher than fluconazole |

| 6m | Candida glabrata | - | Higher than fluconazole |

| Ig | Cercospora arachidicola | EC50 | < 2 µg/mL |

| Ig | Four types of fungi | EC50 | < 10 µg/mL |

Inhibition of Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial treatments. Benzothiazole derivatives have emerged as potent inhibitors of biofilm formation, particularly in opportunistic pathogens like Pseudomonas aeruginosa.

A novel benzothiazole derivative, SN12, has been identified as a powerful inhibitor of P. aeruginosa biofilm formation at nanomolar concentrations, with an IC50 of 43.3 nmol/L. Three-dimensional imaging revealed that SN12 could effectively inhibit biofilm formation at a concentration as low as 10 nmol/L and showed significant inhibition at 100 nmol/L. Importantly, this inhibition was not due to suppressed bacterial growth, indicating a specific anti-biofilm mechanism. Mechanistic studies suggest that SN12 targets the Gac/Rsm two-component system, a key regulatory pathway for biofilm formation and virulence in P. aeruginosa.

Furthermore, SN12 demonstrated a synergistic effect with conventional antibiotics. In murine skin wound infection models, SN12 significantly enhanced the antibacterial effects of tobramycin (B1681333) (100-fold), vancomycin (200-fold), and ciprofloxacin (B1669076) (1000-fold) against P. aeruginosa infections. This highlights the potential of using benzothiazole derivatives as antibacterial synergists to combat challenging biofilm-associated infections.

| Compound | Organism | Biofilm Inhibition (IC50) | Synergistic Effect with Antibiotics |

| SN12 | Pseudomonas aeruginosa | 43.3 nmol/L | Enhanced efficacy of tobramycin, vancomycin, and ciprofloxacin |

Modulation of Bacterial Enzyme Systems (e.g., Urease)

Urease is a nickel-dependent enzyme produced by various bacteria that hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide, contributing to the pathogenesis of several diseases. The inhibition of urease is a key therapeutic strategy, and benzothiazole derivatives have shown significant promise in this regard.

A study on hybrid benzothiazole analogs revealed excellent urease inhibitory potential, with IC50 values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 19.46 ± 1.20 µM). Molecular docking studies confirmed the binding interactions of these active analogs with the urease enzyme.

Another investigation into a series of benzothiazole derivatives reported a high degree of urease-inhibitory potential, with IC50 values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM. This was considerably more effective than the standard inhibitor acetohydroxamic acid, which had an IC50 of 320.70 ± 4.24 µM. Molecular dynamics simulations were used to study the stability and structural changes of the most potent compound within the urease active site.

Additionally, 2-(pyridin-4-yl)benzothiazole has been identified as a potent mixed inhibitor of jack bean urease, indicating that it can bind to both the active site and an allosteric site of the enzyme. google.com

The following table summarizes the urease inhibitory activity of selected benzothiazole derivatives.

| Derivative Series | IC50 Range (µM) | Standard Inhibitor | Standard IC50 (µM) |

| Hybrid Benzothiazole Analogs | 1.4 - 34.43 | Thiourea | 19.46 |

| Benzothiazole Derivatives | 16.16 - 105.32 | Acetohydroxamic acid | 320.70 |

Anticancer Research and Cytotoxicity Studies

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent anticancer properties. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and the suppression of key signaling pathways.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

A number of studies have demonstrated the potent anti-proliferative activity of benzothiazole-2-thiol derivatives against a panel of human cancer cell lines. In one such study, a series of novel derivatives were synthesized, with several pyridinyl-2-amine linked compounds exhibiting potent and broad-spectrum inhibitory activities.

Compound 7e from this series was particularly noteworthy, displaying remarkable anticancer activity with IC50 values in the nanomolar range against several cell lines: SKRB-3 (breast cancer, IC50 = 1.2 nM), SW620 (colon cancer, IC50 = 4.3 nM), A549 (lung cancer, IC50 = 44 nM), and HepG2 (liver cancer, IC50 = 48 nM). The antitumor activity of this compound was found to be 10 to 1,000 times greater than that of the parent compounds. Further investigation revealed that compound 7e induced apoptosis in HepG2 cancer cells in a concentration-dependent manner.

Another novel benzothiazole derivative, SKLB-163, also showed potent anti-proliferative activity on various human cancer cells. This compound was found to induce apoptosis and inhibit proliferation in vitro, and it demonstrated marked antitumor activity in vivo.

The table below provides a summary of the cytotoxic activity of a key benzothiazole-2-thiol derivative against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| 7e | SKRB-3 | Breast Cancer | 1.2 |

| 7e | SW620 | Colon Cancer | 4.3 |

| 7e | A549 | Lung Cancer | 44 |

| 7e | HepG2 | Liver Cancer | 48 |

| 7d | A431 | Skin Cancer | 20 |

Apoptosis Induction Pathways

Research into the anticancer properties of this compound and its derivatives has revealed their capability to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism implicated is the mitochondrial-mediated intrinsic pathway, a major route for apoptosis execution.

Derivatives of benzothiazole have been shown to trigger apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family. Specifically, these compounds can increase the expression of the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. Studies have demonstrated the activation of initiator caspase-9 and executioner caspase-3 following treatment with benzothiazole derivatives. The activation of these caspases is a critical step, as they are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.

Target-Specific Anticancer Mechanisms (e.g., DNA Intercalation, PPAR-γ Activation, EGFR/VEGFR Inhibition)

Beyond the general induction of apoptosis, derivatives of this compound exhibit more targeted anticancer mechanisms, including interaction with DNA and modulation of specific cellular receptors and signaling pathways.

DNA Intercalation: The planar benzothiazole ring structure is capable of intercalating between the base pairs of the DNA double helix. This insertion can disrupt the normal functions of DNA, such as replication and transcription, ultimately inhibiting the proliferation of cancer cells.

PPAR-γ Activation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in cellular differentiation, proliferation, and inflammation. Certain benzothiazole derivatives have been identified as agonists of PPARs, particularly PPARγ. The activation of PPARγ can induce apoptosis and inhibit the growth of cancer cells. For instance, some 4-thiazolidinone (B1220212) derivatives, which are structurally related to benzothiazoles, have been shown to exert their anticancer effects primarily through the PPARγ pathway. nih.gov Other research has led to the development of 6-benzoyl-benzothiazol-2-one derivatives that act as selective PPARγ modulators (SPPARγMs), demonstrating significant efficacy in decreasing serum glucose and insulin (B600854) levels with limited body-weight gain in animal models. nih.gov

EGFR/VEGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Several novel series of benzothiazole-based derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. bohrium.comnih.gov These compounds have demonstrated potent cytotoxic activities against various cancer cell lines, including breast and liver cancer. nih.gov Molecular docking studies have shown that these derivatives can effectively bind to the active sites of both EGFR and VEGFR-2, inhibiting their signaling pathways and thereby exerting their anticancer effects. bohrium.comnih.gov

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries. Derivatives of this compound have been investigated as potential tyrosinase inhibitors. The mechanism of inhibition often involves competitive binding to the active site of the enzyme.

Kinetic studies have revealed that certain benzothiazole derivatives act as competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. The inhibitory potency is often influenced by the substitution pattern on the benzothiazole scaffold. For example, the presence and position of hydroxyl groups on a phenyl ring attached to the benzothiazole core can play a crucial role in the inhibitory activity. In silico docking studies have supported these findings, showing that specific substituents can form key interactions with the active site residues of both mushroom and human tyrosinase.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Benzothiazolone derivatives have been synthesized and evaluated for their inhibitory activity against these cholinesterases.

Many of these compounds have been found to be more effective inhibitors of BChE than AChE. For example, one study identified a benzothiazolone derivative as a reversible noncompetitive inhibitor of BChE with a Ki value of 1.14 ± 0.21 μM. researchgate.net Docking simulations suggest that these inhibitors can interact with key residues in the active site of BChE, such as forming hydrogen bonds and π-π interactions. researchgate.net

Succinate Dehydrogenase (SDH) Inhibition for Antifungal Applications

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, has emerged as a significant target for the development of fungicides. Novel benzothiazole-based derivatives have been designed and synthesized as potent SDH inhibitors.

These compounds have demonstrated remarkable in vitro antifungal activity against a range of phytopathogenic fungi. For instance, certain benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have shown superior antifungal activity compared to the commercial fungicide thifluzamide. Molecular simulation studies suggest that the inhibitory mechanism involves hydrophobic interactions between the benzothiazole derivatives and the SDH enzyme.

Inhibition of Human Acyl-Coenzyme A:Cholesterol O-acyltransferase (ACAT/SOAT-1)

Human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme responsible for the esterification of cholesterol. There are two isoforms, ACAT1 (SOAT1) and ACAT2 (SOAT2). Inhibition of ACAT1 is a potential therapeutic strategy for conditions like atherosclerosis and Alzheimer's disease.

While direct studies on this compound are limited, research on structurally related heterocyclic compounds provides insights. For example, a benzimidazole (B57391) derivative, K-604, has been identified as a potent and highly selective inhibitor of human ACAT-1, exhibiting 229-fold selectivity over ACAT-2. researchgate.net The structural similarity between benzothiazole and benzimidazole suggests that benzothiazole-based compounds could also be effective inhibitors of ACAT-1. The mechanism of such inhibitors generally involves blocking the active site of the enzyme, thereby preventing the conversion of cholesterol to cholesteryl esters and reducing intracellular lipid accumulation. researchgate.net

Other Pharmacological and Biological Modulations

The structural framework of this compound, which combines a benzothiazole ring with a succinic acid moiety, suggests a potential for diverse biological activities. Research into related chemical scaffolds has revealed a range of pharmacological effects, from anti-inflammatory and hypoglycemic to anticonvulsant and influences on plant biology.

The benzothiazole nucleus is a well-established scaffold in medicinal chemistry, recognized for its association with anti-inflammatory and antioxidant properties. nih.govnih.gov Derivatives of this heterocyclic system have been investigated for their ability to mitigate inflammatory processes and combat oxidative stress. frontiersin.orgmdpi.com

Studies on certain 2-substituted benzothiazole derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in inflammation. nih.gov For instance, some derivatives have been shown to suppress the activation of nuclear factor kappa B (NF-κB) and, subsequently, the expression of downstream inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in hepatocellular carcinoma cell lines. nih.gov This mechanism suggests a potential to interfere with the production of pro-inflammatory mediators.

In addition to anti-inflammatory action, the benzothiazole scaffold has been linked to antioxidant activity. nih.govresearchgate.net The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. The development of benzothiazole derivatives continues to be an area of interest for creating multifunctional agents that can address conditions involving both inflammation and oxidative damage. nih.govmdpi.com

| Observed Effect | Mechanism/Target | Model System | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB, COX-2, and iNOS | HepG2 (Hepatocellular Carcinoma) Cells | nih.gov |

| Antioxidant | Radical Scavenging Activity | In Vitro DPPH Assay | nih.gov |

| Antiproliferative | Induction of Apoptosis | Various Cancer Cell Lines | nih.govmdpi.com |

Both the benzothiazole and succinic acid components of the target molecule have been associated with glucose-lowering effects in various studies. Substituted amides and hydrazides of succinic acid have been synthesized and found to exhibit hypoglycemic activity in animal models. researchgate.net

Similarly, the benzothiazole scaffold is integral to numerous compounds investigated for their antidiabetic properties. annalsofrscb.roresearchgate.net Research has focused on designing benzothiazole derivatives that can modulate glucose metabolism. One mechanism of action involves the activation of Adenosine 5'-monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.gov Activation of AMPK can enhance glucose uptake in muscle cells. For example, the derivative 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole was shown to significantly increase the rate of glucose uptake in L6 myotubes and lower blood glucose levels in hyperglycemic mice. nih.gov These findings highlight the potential of the benzothiazole moiety to serve as a foundation for developing new hypoglycemic agents. nih.gov

| Compound/Scaffold | Observed Effect | Mechanism | Model System | Reference |

|---|---|---|---|---|

| Succinic Acid Derivatives | Lowered blood glucose levels | Not specified | Intact rats | researchgate.net |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | Augmented glucose uptake (2.5-fold) | AMPK Activation | L6 Myotubes | nih.gov |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | Lowered blood glucose levels | AMPK Activation | KKAy Mice (Hyperglycemic) | nih.gov |

The benzothiazole nucleus is recognized as a "privileged structure" in drug discovery, demonstrating a wide range of biological activities, including significant potential for treating central nervous system disorders and metabolic diseases. mdpi.comnih.govnih.gov

Numerous studies have confirmed the anticonvulsant properties of various benzothiazole derivatives. nih.govmdpi.com These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to determine their efficacy in preventing seizures. For instance, novel benzothiazole derivatives bearing a sulfonamide group have been synthesized and tested, with some compounds showing potent anticonvulsant activity in these models, comparable to or exceeding that of standard drugs like phenytoin. nih.gov The drug Riluzole, which contains a benzothiazole moiety, is known to have a spectrum of anticonvulsant activity similar to phenytoin. nih.gov

Beyond seizure control, the benzothiazole scaffold is also a component of molecules with antidiabetic activity. nih.govnih.gov The commercially available drug Zopolrestat, an aldose reductase inhibitor, features a benzothiazole structure. mdpi.com This highlights the versatility of the benzothiazole scaffold in targeting different biological pathways relevant to both neurological and metabolic conditions.

| Compound Series | Activity | Test Model | Notable Finding | Reference |

|---|---|---|---|---|

| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides | Anticonvulsant | Maximal Electroshock (MES) Test | Compound 9 showed better flexion and recovery compared to the standard drug. | nih.gov |

| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | Anticonvulsant | Pentylenetetrazole (PTZ) Test | Compound 8 was identified as the most potent agent in this series. | nih.gov |

| Mercapto-triazole substituted benzothiazoles | Anticonvulsant | MES and scPTZ Tests | Compounds showed varying degrees of protection against induced seizures. | mdpi.com |

While the benzothiazole scaffold has been extensively studied for a wide array of biological activities, specific research detailing the antiestrogenic profile of this compound or its closely related derivatives is not extensively documented in the available scientific literature. Further investigation is required to determine its potential for interaction with estrogenic pathways or estrogen receptors.

Derivatives of benzothiazole and related structures have been investigated for their effects on plant physiology, where they can act as regulators of growth and defense mechanisms. researchgate.net For example, a derivative of benzothiadiazole, N-methoxy-N-methylbenzo(1.2.3)thiadiazole-7-carboxamide, has been shown to have a positive influence on tulips. mdpi.com In addition to providing protection against fusariosis (a fungal disease), the application of this compound resulted in the stimulation of plant growth and development. mdpi.com

This dual activity—inducing systemic acquired resistance against pathogens while also promoting growth—is a significant area of research in agriculture. mdpi.com While these findings point to the potential of the broader benzothiazole class to modulate plant life, direct studies linking this compound specifically to the regulation of key metabolic enzymes like nitrate (B79036) reductase are not widely available. Nitrate reductase is a critical enzyme in the nitrogen assimilation pathway, which is fundamental to plant growth, but the precise impact of this specific compound on its activity remains to be elucidated.

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Structural Modifications on Biological Efficacy

The benzothiazole (B30560) scaffold is a versatile pharmacophore, and modifications to its core structure or its substituents can dramatically influence biological efficacy. pharmacyjournal.inpcbiochemres.com Research on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly significant for their biological activities. benthamscience.comsemanticscholar.org

For instance, the activity of the benzothiazole at its second position can be enhanced by the introduction of thiol, amino, or phenyl groups. pharmacyjournal.in In the context of anticancer activity, structural modifications to the benzothiazole core have been shown to significantly impact efficacy against various cancer types. A study evaluating several benzothiazole derivatives demonstrated that specific substitutions lead to potent inhibition of cancer cell proliferation. For example, certain derivatives showed high potency with IC₅₀ values in the nanomolar range against specific cell lines.

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| 7e | SKRB-3 (Breast Cancer) | 1.2 |

| 7e | SW620 (Colon Cancer) | 4.3 |

| 7e | A549 (Lung Cancer) | 44 |

| 7e | HepG2 (Liver Cancer) | 48 |

| 7d | A431 (Skin Cancer) | 20 |

Furthermore, SAR studies on antibacterial benzothiazole derivatives have provided additional insights. The substitution of a hydroxyl group at the 2nd position of an associated benzylidene ring was found to improve antibacterial action. nih.gov Another study involving benzothiazole-isatin hybrids showed that placing a bromo group at the 5th position of the isatin (B1672199) ring enhanced antibacterial activity, particularly against Gram-negative bacterial strains. nih.gov These findings underscore the principle that even subtle changes to the molecular structure can lead to profound differences in biological function.

Role of Molecular Diversity in Enhancing Activity

Molecular diversity is a cornerstone of discovering and optimizing biologically active compounds. For the benzothiazole class, creating a diverse library of derivatives is essential for enhancing biological activity. By systematically altering substituents, researchers can explore the chemical space around the core structure to identify molecules with improved potency, selectivity, and pharmacological profiles. pcbiochemres.com

The development of various benzothiazole analogues has been a rapid and highly active area of research, leading to compounds with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. pharmacyjournal.inpcbiochemres.com This diversity allows for the fine-tuning of molecules to interact more effectively with different biological targets. For example, while one set of structural modifications might yield a potent anticancer agent, a different set might produce a highly effective antibacterial compound. nih.gov Case studies have emphasized the importance of this molecular diversity in enhancing the biological efficacy of benzothiazole derivatives.

Molecular Interaction Analysis with Biological Targets

The therapeutic effects of 2-(1,3-benzothiazol-2-ylthio)succinic acid and its analogs are mediated by their direct interaction with biological macromolecules. Understanding these interactions at a molecular level is key to elucidating their mechanism of action.

Benzothiazole derivatives have been identified as inhibitors of several key enzymes implicated in disease. The thioether linkage, as seen in this compound, is a feature of potent enzyme inhibitors. nih.gov Studies have shown that this class of compounds can target a range of enzymes, including:

c-Jun N-terminal kinases (JNKs): A series of 2-thioether-benzothiazoles were identified as potent, allosteric JNK inhibitors. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Certain benzothiazole derivatives have been designed as inhibitors of EGFR-TK, a key target in cancer therapy. researchgate.net

Peptide Deformylase: Molecular modeling studies have revealed that benzothiazole derivatives can interact with the active site of the enzyme peptide deformylase, a target for antibacterial agents. nih.gov

Heat shock protein 90 (Hsp90): A library of 2,6-disubstituted benzothiazoles was designed to act as inhibitors of the Hsp90 C-terminal domain, which leads to the degradation of Hsp90 client proteins relevant to cancer. nih.gov

The interaction with cellular receptors is a primary mechanism by which benzothiazole compounds exert their effects. Often, these receptors are enzymes, such as receptor tyrosine kinases. The binding of benzothiazole derivatives to the active site of the epidermal growth factor receptor (EGFR), for example, blocks downstream signaling pathways that are critical for cell proliferation, demonstrating a clear ligand-receptor interaction. researchgate.net The specific chemical interactions within the binding pocket, including hydrogen bonds and hydrophobic contacts, dictate the affinity and inhibitory potential of the compound. researchgate.net

The stability of the ligand-target complex is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking studies of benzothiazole derivatives with various protein targets have provided detailed maps of these interactions.

Hydrophobic interactions are often the main driving force for binding. researchgate.net For example, in the active site of EGFR-TK, the benzothiazole moiety can be embedded in a hydrophobic pocket formed by amino acid residues such as Val-702, Ala-719, and Leu-820. researchgate.net Similarly, when interacting with tubulin, the benzo[f]chromene part of a derivative was found to be surrounded by hydrophobic residues like Lys β254, Ala β250, and Leu β255. researchgate.net

Hydrogen bonds provide specificity and additional binding energy. Analysis has shown that benzothiazole derivatives can form multiple hydrogen bonds with their targets. researchgate.net These bonds often involve the heteroatoms in the benzothiazole core or its substituents. researchgate.netnih.gov

| Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| EGFR-TK | Val-702, Ala-719, Leu-820 | Hydrophobic | researchgate.net |

| Phe-832, Glu-738 | Hydrogen Bond | researchgate.net | |

| Tubulin | Lys β254, Ala β250, Leu β255 | Hydrophobic | researchgate.net |

| Thr α179, Asn α101 | Hydrogen Bond | researchgate.net |

In addition to protein targets, some benzothiazole derivatives can interact directly with nucleic acids. One of the proposed mechanisms of action for the anticancer properties of compounds like this compound is the interaction of the benzothiazole ring with DNA. This interaction can inhibit the replication of cancer cells.

The planar structure of the benzothiazole ring system is suitable for intercalation , where it can insert itself between the base pairs of the DNA double helix. Another potential mode of interaction is groove binding , where the molecule fits into the minor or major groove of the DNA. nih.gov Studies on related benzothiazine molecules have shown their capacity to act as DNA/RNA groove binders, suggesting this as a plausible mechanism for the broader class of benzothiazole-containing compounds. nih.gov

Computational Chemistry and in Silico Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-(1,3-benzothiazol-2-ylthio)succinic acid, this method could be employed to understand its binding affinity and interaction patterns with various biological targets. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of a protein.

While specific docking studies on this compound are not readily found, research on similar benzothiazole-containing molecules has demonstrated their potential to inhibit enzymes like carbonic anhydrase, Staphylococcus aureus MurD ligase, and various kinases through specific binding interactions. sigmaaldrich.comnih.gov Such studies typically report docking scores and visualize the binding poses to identify critical amino acid residues involved in the interaction.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For the this compound-protein complex, MD simulations could assess the stability of the docked conformation and the flexibility of the ligand within the binding pocket. These simulations can confirm the stability of key interactions observed in molecular docking and provide a more accurate estimation of binding free energies.

Studies on other benzothiazole (B30560) derivatives have utilized MD simulations to validate docking results and to understand the conformational changes that occur upon ligand binding. sigmaaldrich.comnih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to determine the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for a series of derivatives of this compound could be developed to predict the activity of new, unsynthesized analogs. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.

While no specific QSAR models for this compound have been published, QSAR studies on other sets of benzothiazole compounds have been successful in identifying key structural features that influence their antibacterial or anticancer activities. mdpi.com

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a specific target for this compound were identified, its structure could be used as a query in virtual screening campaigns to find other potential hit compounds.

Following the identification of a hit, lead optimization strategies, guided by computational methods, would be employed to improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves making small chemical modifications to the lead compound and evaluating their effect on its activity using methods like docking and QSAR.

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model could be developed based on the structure of this compound and its known interactions with a target. This model can then be used to screen compound libraries for molecules that match the pharmacophoric features.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity for a target. A pharmacophore model of this compound could serve as a template for the de novo design of new potential drug candidates.

Broader Research Applications Beyond Direct Pharmacology

Ligand Properties and Metal-Chelating Behavior in Coordination Complexes

The structure of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, featuring two carboxylic acid groups and a nitrogen-containing benzothiazole (B30560) ring, makes it an effective chelating agent for various metal ions. This ability to form stable coordination complexes is a key aspect of its broader chemical utility.

The carboxylic acid moieties can deprotonate to form carboxylate ions, which act as excellent coordination sites for metal cations. Simultaneously, the nitrogen and sulfur atoms in the benzothiazole ring can also participate in coordination, allowing the molecule to act as a multidentate ligand. This chelation can enhance the catalytic activity of the compound in certain chemical reactions. The formation of these metal complexes can be tailored by controlling the reaction conditions, leading to complexes with specific geometries and electronic properties. This versatility allows it to serve as a flexible building block in the field of coordination chemistry.

Table 1: Potential Coordination Sites of this compound

| Functional Group | Atom(s) Involved in Coordination | Type of Interaction |

| Carboxylic Acids | Oxygen | Ionic/Covalent Bonding |

| Benzothiazole Ring | Nitrogen, Sulfur | Dative Bonding |

| Thioether Linkage | Sulfur | Dative Bonding |

This table provides a generalized overview of the potential coordination sites.

Applications in Corrosion Inhibition Technologies

A significant and well-documented application of this compound is its use as a corrosion inhibitor, particularly for protecting metal surfaces. Its effectiveness stems from the synergistic action of the benzothiazole group and the succinic acid portion of the molecule.

The benzothiazole ring, with its π-electron system and heteroatoms, can adsorb strongly onto metal surfaces. This adsorption forms a protective layer that isolates the metal from the corrosive environment. The carboxylic acid groups further enhance this effect by improving the compound's solubility and adhesion to metal oxide layers. Research has demonstrated its utility as an additive in coatings and paints, where it improves the durability and longevity of the protective film on substrates. Studies have shown that benzothiazole derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic corrosion reactions by forming a protective film on the metal surface. This film acts as a barrier to the diffusion of corrosive species.

Layered double hydroxide (B78521) (LDH) nanostructures intercalated with this compound have been developed as "smart" containers for the inhibitor. researchgate.net These LDH-based systems can release the inhibitor in response to corrosive stimuli, providing on-demand protection. When combined with graphene oxide, these hybrid materials have shown exceptional anodic corrosion inhibition, with efficiencies reaching up to 94% at a concentration of 1 g/L for carbon steel. researchgate.net

Role as Catalysts in Organic Transformations

The ability of this compound to chelate metal ions is directly linked to its potential role in catalysis. By forming complexes with transition metals, it can create catalytically active species for a range of organic transformations. The ligand structure can influence the stereochemistry and reactivity of the metal center, allowing for the fine-tuning of the catalyst's performance.

As a versatile building block, it can be modified to create a library of derivatives. myskinrecipes.com These derivatives can be tailored for specific catalytic applications. The compound's structure allows for various chemical modifications, such as oxidation, reduction, and substitution, further expanding its potential in synthetic chemistry.

Development of Novel Materials with Specific Optical or Electrical Properties

While research on the specific optical and electrical properties of this compound is not extensively detailed, the broader class of benzothiazole derivatives is widely recognized for its significant potential in the development of advanced materials. myskinrecipes.com The benzothiazole moiety is a key component in many organic molecules designed for applications in electronics and photonics.

Benzothiazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence and electroluminescence, making them candidates for use in organic light-emitting diodes (OLEDs). researchgate.netniscpr.res.in The electronic properties of these molecules can be tuned by chemical modification, altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This tuning affects the color and efficiency of light emission.

Furthermore, the extended π-conjugated systems present in many benzothiazole derivatives lead to nonlinear optical (NLO) properties, which are crucial for applications like optical modulation and frequency doubling. cas.cz Research into conjugated polymers incorporating benzothiazole units has shown that their electrical conductivity can be significantly increased through doping, opening avenues for their use as organic semiconductors. mdpi.com Given that this compound contains the core benzothiazole structure, it serves as a valuable precursor for the synthesis of new materials with tailored optical and electrical characteristics. myskinrecipes.com

Table 2: Potential Applications of Benzothiazole Derivatives in Materials Science

| Application Area | Relevant Property | Example of Use |

| Organic Electronics | Electroluminescence, Semiconductor Properties | Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells researchgate.netmdpi.com |

| Photonics | Nonlinear Optical (NLO) Properties | Optical Switches, Frequency Doublers cas.cz |

| Sensing | Fluorescence | Chemosensors for Metal Ion Detection researchgate.net |

Analytical Methodologies and Characterization in Research

Spectroscopic Characterization Techniques (IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(1,3-Benzothiazol-2-ylthio)succinic acid by probing the interactions of the molecule with electromagnetic radiation. These techniques confirm the presence of key functional groups and provide a detailed map of the atomic arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The analysis of this compound would be expected to reveal characteristic absorption bands corresponding to its distinct structural components. While a specific experimental spectrum is not publicly available, the expected characteristic peaks can be predicted based on the known vibrational frequencies of its constituent parts. For instance, the IR spectrum of the related compound 2-thioacetic acid benzothiazole (B30560) shows characteristic bands for the carbonyl group (C=O) at 1710 cm⁻¹, the C=N of the thiazole (B1198619) ring at 1573 cm⁻¹, and the C-S group at 694 cm⁻¹ thescipub.com.

Based on its structure, the IR spectrum for this compound should display a very broad absorption band for the carboxylic acid O-H stretching, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid groups would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The aromatic C=C stretching vibrations from the benzothiazole ring are expected in the 1600-1450 cm⁻¹ region, while the C=N stretching of the thiazole ring would also be present in this range. Fingerprint region absorptions would confirm the C-S linkages.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid (O-H) | 3300 - 2500 | Stretching, broad |

| Alkane (C-H) | 2990 - 2850 | Stretching |

| Carboxylic Acid (C=O) | 1725 - 1700 | Stretching |

| Aromatic Ring (C=C) | 1600 - 1450 | Stretching |

| Thiazole Ring (C=N) | 1580 - 1550 | Stretching |

| Carboxylic Acid (C-O) | 1320 - 1210 | Stretching |

| Thioether (C-S) | 750 - 600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework of the molecule.

¹H NMR: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. The aromatic protons on the benzothiazole ring are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The single proton on the chiral carbon of the succinic acid moiety (attached to the sulfur) would likely appear as a doublet of doublets or a multiplet. The two protons of the methylene (B1212753) (-CH₂) group in the succinic acid backbone would show distinct signals, likely as complex multiplets due to their diastereotopic nature. The acidic protons of the two carboxylic acid groups would appear as broad singlets, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the two carboxylic acid groups (C=O) would be the most downfield, appearing above δ 170 ppm. The aromatic carbons of the benzothiazole ring would resonate in the δ 110-155 ppm range. The unique carbon of the benzothiazole ring attached to both sulfur and nitrogen (C=N) would have a characteristic chemical shift. The two aliphatic carbons of the succinic acid backbone would appear in the upfield region of the spectrum. Research on related benzothiazole derivatives provides reference points for these expected chemical shifts researchgate.netscirp.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₁₁H₉NO₄S₂), the molecular weight is 283.32 g/mol scbt.com. In an MS experiment, a molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at m/z ≈ 283. The fragmentation pattern would likely involve the cleavage of the thioether bond and the loss of carboxylic acid groups, providing further structural confirmation.

Chromatographic Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. Purity levels are often reported to be ≥98% chemscene.com. A common method involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector; given the aromatic benzothiazole ring system, a detection wavelength of 254 nm is effective for validation scbt.com. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, which are characteristic of carboxylic acids. To make the compound suitable for GC analysis, a derivatization step is typically required. This process converts the polar carboxylic acid groups into more volatile ester or silyl (B83357) ester groups. This methodology is common for the analysis of succinic acid itself, where derivatization is used to improve detection and resolution shoufu.com. The derivatized sample is then injected into the GC-MS, where it is separated based on its boiling point and subsequently identified by its mass spectrum.

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₁H₉NO₄S₂) to verify the empirical formula and confirm the purity of the sample. For a pure sample, the experimental values should closely match the theoretical calculations.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₉NO₄S₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 132.121 | 46.63% |

| Hydrogen | H | 1.008 | 9.072 | 3.20% |

| Nitrogen | N | 14.007 | 14.007 | 4.94% |

| Oxygen | O | 15.999 | 63.996 | 22.59% |

| Sulfur | S | 32.065 | 64.130 | 22.64% |

| Total | 283.326 | 100.00% |

Future Perspectives and Emerging Research Directions

Exploration of Novel Derivatives and Analogues

The core of future research lies in the synthesis and evaluation of novel derivatives and analogues of 2-(1,3-Benzothiazol-2-ylthio)succinic acid. The parent compound serves as a versatile building block for creating more complex molecules tailored for specific biological pathways. myskinrecipes.com Scientific investigations have already demonstrated that structural modifications to the benzothiazole (B30560) core can significantly influence biological efficacy.

A key area of development is the synthesis of new 2-thioether-benzothiazoles and benzothiazole-2-thiol derivatives. nih.govnih.gov For instance, research has shown that creating derivatives by linking pyridinyl-2-amine to the benzothiazole-2-thiol structure can yield compounds with potent and broad-spectrum inhibitory activities against various human cancer cell lines. nih.gov The objective of creating these new analogues is to enhance their therapeutic properties, such as anticancer or antimicrobial activities, by modifying functional groups to improve target binding, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net This strategic derivatization is crucial for developing next-generation therapeutic agents. nih.govmdpi.com

Integration of Advanced Synthetic and Computational Methodologies

Progress in the synthesis of benzothiazole compounds is increasingly driven by the adoption of advanced and sustainable methodologies. Recent advancements have focused on improving reaction efficiency and environmental friendliness.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times in the synthesis of benzothiazole derivatives.

Biocatalysis: The use of enzymes, such as lipases, facilitates synthesis in aqueous phases under mild conditions (e.g., 30°C), offering a greener alternative to traditional organic synthesis.

Green Chemistry Approaches: Researchers are exploring novel routes such as the cyclization of 2-aminothiophenols with CO2, catalyzed by reagents like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), to produce benzothiazoles in an environmentally benign manner. mdpi.com

Alongside these synthetic advancements, computational methodologies are becoming integral to the design of new derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of novel analogues, enabling a more targeted and efficient approach to drug discovery. These computational tools help in identifying the key structural features required for potent activity and selectivity, thereby guiding synthetic efforts toward the most promising candidates.

Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time (e.g., to 1 hour), high yield (e.g., 88%). | Rapid production of various benzothiazole derivatives. |

| Biocatalysis | Environmentally friendly (aqueous phase), mild reaction conditions (30°C). | Lipase-enabled synthesis of benzothiazole compounds. |

| Green Chemistry Routes | Use of sustainable reagents like CO2, suppression of byproducts. mdpi.com | Cyclization of 2-aminothiophenols with diethylsilane. mdpi.com |

| Copper-Catalyzed Condensation | Efficient formation of 2-substituted benzothiazoles from readily available materials. mdpi.com | Condensation of 2-aminobenzenethiols with nitriles. mdpi.com |

Expansion of Biological Activity Screening to New Therapeutic Areas

While initial research has highlighted the anticancer and antimicrobial potential of this compound derivatives, future efforts are aimed at broadening the scope of biological screening to uncover new therapeutic applications. nih.gov The benzothiazole scaffold is known to exhibit a wide range of pharmacological activities. nih.govmdpi.com

Emerging research is exploring the potential of these compounds in several new areas:

JNK Inhibition: A series of 2-thioether-benzothiazole derivatives have been identified as potent and selective allosteric inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov Since the upregulation of JNK activity is associated with diseases like type-2 diabetes, obesity, inflammation, and stroke, these derivatives represent potential therapeutic agents for a variety of conditions. nih.gov

Anti-inflammatory Activity: Given the link between JNKs and inflammation, there is a strong rationale for screening novel derivatives for their anti-inflammatory properties. The derivative Frentizole, for example, is used in the treatment of rheumatoid arthritis. nih.govmdpi.com

Antiviral and Antiprotozoal Effects: Some benzothiazole derivatives have demonstrated antiprotozoal and antifungal effects, suggesting that systematic screening could identify lead compounds for treating infectious diseases. nih.govmdpi.com

This expansion of screening will help to fully realize the therapeutic potential of this versatile class of compounds.

Table 2: Investigated Therapeutic Areas for Benzothiazole Derivatives

| Therapeutic Area | Molecular Target/Mechanism | Example Cell Lines/Models | Reference Compound(s) |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, apoptosis induction. nih.gov | SKRB-3, SW620, A549, HepG2, SW480, HeLa. nih.gov | Pyridinyl-2-amine linked benzothiazole-2-thiol derivatives (e.g., 7e). nih.gov |

| JNK Inhibition | Allosteric inhibition of JNK1, JNK2, JNK3. nih.gov | Relevant to type-2 diabetes, obesity, inflammation, stroke. nih.gov | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles. nih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth. researchgate.netnih.govmdpi.com | Various bacterial and fungal strains. | 6-thiocyanate-β-bromo-propionyl-ureidobenzothiazole. nih.govmdpi.com |

| Anti-inflammatory | JNK inhibition, other potential pathways. nih.gov | Models for rheumatoid arthritis, systemic lupus erythematosus. nih.govmdpi.com | Frentizole. nih.govmdpi.com |

Pre-clinical and Translational Research Avenues